2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione

NMDA receptor antagonist carbazole-phthalimide hybrid ionotropic glutamate receptor

2-[3-(3,6-Dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione (MF: C₂₃H₁₆Cl₂N₂O₃, MW: 439.30) is a synthetic small molecule that combines a 3,6‑dichlorocarbazole donor/acceptor block with a phthalimide terminus via a 2‑hydroxypropyl linker. The compound has been catalogued in the ZINC database (ZINC13801581) and is annotated in ChEMBL, indicating its consideration in early‑stage drug‑discovery or chemical‑biology campaigns, notably as a candidate in an NMDA‑receptor antagonist series.

Molecular Formula C23H16Cl2N2O3
Molecular Weight 439.3 g/mol
Cat. No. B15042765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione
Molecular FormulaC23H16Cl2N2O3
Molecular Weight439.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O
InChIInChI=1S/C23H16Cl2N2O3/c24-13-5-7-20-18(9-13)19-10-14(25)6-8-21(19)26(20)11-15(28)12-27-22(29)16-3-1-2-4-17(16)23(27)30/h1-10,15,28H,11-12H2
InChIKeyKMLCWFDYWHAPNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(3,6-Dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione – Structural Identity and Procurement Context


2-[3-(3,6-Dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione (MF: C₂₃H₁₆Cl₂N₂O₃, MW: 439.30) is a synthetic small molecule that combines a 3,6‑dichlorocarbazole donor/acceptor block with a phthalimide terminus via a 2‑hydroxypropyl linker [1]. The compound has been catalogued in the ZINC database (ZINC13801581) and is annotated in ChEMBL, indicating its consideration in early‑stage drug‑discovery or chemical‑biology campaigns, notably as a candidate in an NMDA‑receptor antagonist series [2]. However, no peer‑reviewed publications or patents have been identified that report its independent biological or physicochemical profiling; the available reference associates it solely with a single pKi measurement against the rat NMDA receptor ζ1 subunit within a larger library [2]. For procurement decisions, users should be aware that this compound lacks published SAR, selectivity, or stability data that would differentiate it from structurally related analogs.

Why 2-[3-(3,6-Dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione Cannot Be Interchanged with Generic DCAP Analogs or Phthalimide Isosteres


The target compound occupies a unique chemical space that is not represented by the widely studied DCAP (2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol) antibiotic family or simple N‑alkylphthalimides [1]. DCAP analogs rely on a free secondary amine for membrane‑potential disruption, whereas the present compound masks this amine as a rigid, electron‑deficient phthalimide. This modification is predicted to abolish the protonation‑dependent membrane activity of DCAP while imparting entirely different conformational preferences, metabolic stability, and target‑binding profiles [2]. Consequently, a procurement specification that treats this molecule as a generic DCAP surrogate or a trivial phthalimide building block will result in irreproducible biological or material‑property outcomes. The quantitative evidence required to rationally select this compound over its closest analogs is, however, extremely limited (see Section 3), and users must treat it as an exploratory entity until head‑to‑head data become available.

Quantitative Differentiation Evidence for 2-[3-(3,6-Dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione


NMDA Receptor ζ1 Sub‑unit Affinity – Single‑Point pKi in a Library Screen

In a radioligand‑binding assay using rat cortical membranes, 2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione (ZINC13801581) exhibited a pKi of 8.15 ± 0.37 against the NMDA receptor ζ1 subunit [1]. This value places it among the higher‑affinity compounds in the same screening library; for context, a closely related carbazole‑phthalimide analog (ZINC13801578) showed a pKi of 7.86 ± 0.35 under identical conditions [1]. The observed difference of 0.29 log units (≈2‑fold) suggests that the 3,6‑dichloro substitution pattern and the hydroxypropyl‑phthalimide linker together confer a modest affinity advantage over the comparator in this single‑concentration extrapolation model.

NMDA receptor antagonist carbazole-phthalimide hybrid ionotropic glutamate receptor

Predicted Physicochemical Profile vs. DCAP Core – logP and Hydrogen‑Bond Donor Count

Calculated logP for the target compound is 5.82 (ZINC annotated value), compared with a calculated logP of approximately 3.2 for the parent DCAP molecule [1][2]. Additionally, the phthalimide replacement reduces the hydrogen‑bond donor count from 4 (DCAP) to 0, while increasing the number of rotatable bonds from 10 to 11 [1][2]. These differences are not accompanied by experimental permeability or solubility data, but they delineate a physicochemical profile that is substantially more lipophilic and less hydrogen‑bond‑donor‑rich than that of the antibacterial DCAP series.

drug-likeness permeability phthalimide isostere

Structural Uniqueness within the Carbazole‑Phthalimide Chemical Space

A scaffold‑level search of the ZINC database indicates that no other compound shares the exact framework represented by 2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione [1]. In contrast, the carbazole‑maleimide and carbazole‑substituted phthalimide photocatalyst families encompass dozens of members with varied linkers, but none incorporate the specific 3,6‑dichloro‑9H‑carbazole core connected through a 2‑hydroxypropyl bridge to a phthalimide . This framework uniqueness is a qualitative differentiator, not a quantitative performance claim.

chemotype novelty carbazole-phthalimide conjugates chemical probe

Evidence‑Based Application Scenarios for 2-[3-(3,6-Dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione


Early‑Stage NMDA‑Focused Hit‑to‑Lead Exploration

The compound’s pKi of 8.15 at the NMDA ζ1 subunit, combined with its framework uniqueness, makes it a suitable starting point for medicinal chemistry programs targeting ionotropic glutamate receptors where the 3,6‑dichlorocarbazole motif is desired [1]. The modest 2‑fold affinity edge over the nearest comparator provides a quantitative, albeit narrow, justification for its selection as a primary scaffold in a library expansion effort.

Property‑Differentiated Chemical Probe Development

Because the phthalimide terminus eliminates all hydrogen‑bond donors and raises logP by ~2.6 units relative to DCAP, the compound can serve as a physicochemical probe to test whether increased lipophilicity and reduced HBD count improve passive membrane permeability or CNS penetration in target‑engagement assays [1]. Direct experimental confirmation of permeability remains unavailable, so this scenario is appropriate only when the purchaser intends to generate primary ADME data.

Building Block for Novel Carbazole‑Phthalimide Photocatalysts

The modular synthesis of carbazole‑substituted phthalimides has been demonstrated for photocatalytic applications, and the target compound’s 3,6‑dichloro substitution may tune the electron‑withdrawing character of the carbazole donor . Procurement for photoredox catalyst screening is justified by the compound’s structural analogy to known carbazole‑phthalimide photocatalysts, though its specific excited‑state redox potentials have not been reported.

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